![molecular formula C13H16ClNO2 B5265261 2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5265261.png)
2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as Furfurylaminoethanol hydrochloride or FFAE and is synthesized by a simple method that involves the reaction of furfural and ethylenediamine.
Applications De Recherche Scientifique
2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride has shown potential applications in various scientific research fields. One of the most significant applications is in the field of medicine, where it has been studied for its potential use in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects.
Mécanisme D'action
The mechanism of action of 2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and glucose metabolism. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and glucose metabolism. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have hypoglycemic effects and can lower blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride is its potential use in the treatment of cancer and diabetes. It has also been shown to have a high yield and purity when synthesized using the reported method. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for the research of 2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride. One of the most significant directions is to further study its mechanism of action to develop targeted therapies for cancer and diabetes. Additionally, further studies can be conducted to determine its potential use in other fields such as pharmacology and biochemistry. Studies can also be conducted to optimize the synthesis method to improve yield and purity.
Méthodes De Synthèse
The synthesis of 2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride is a simple and straightforward process that involves the reaction of furfural and ethylenediamine. The reaction takes place in the presence of hydrochloric acid and produces the desired compound as a hydrochloride salt. This method has been reported to have a high yield and purity, making it a suitable method for the synthesis of this compound.
Propriétés
IUPAC Name |
2-[(5-phenylfuran-2-yl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-9-8-14-10-12-6-7-13(16-12)11-4-2-1-3-5-11;/h1-7,14-15H,8-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNCYTFIDPSQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,3-benzodioxol-5-yl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5265179.png)
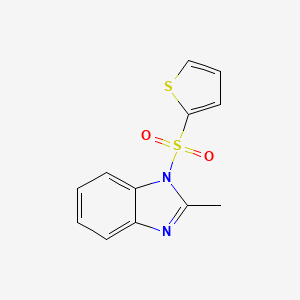
![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5265190.png)
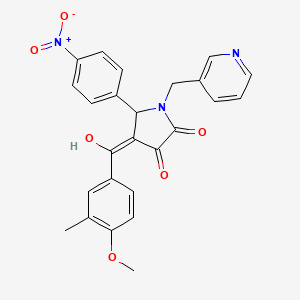
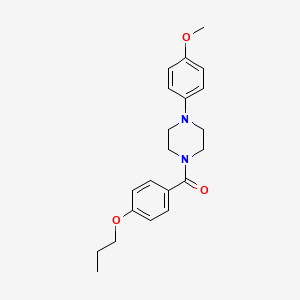
![ethyl 4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylmethyl)-1H-pyrazole-3-carboxylate](/img/structure/B5265218.png)
![1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5265237.png)
![6-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5265243.png)
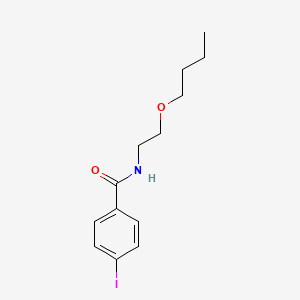
![N-(3-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265253.png)
![N-(2,4-dimethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5265264.png)
![2-(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}pyrrolidin-2-yl)pyridine](/img/structure/B5265268.png)
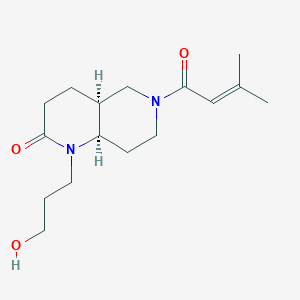
![3-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5265280.png)
